molecular formula C13H10O3S B1175614 2-(2-Thiophen-2-ylacetyl)benzoic acid

2-(2-Thiophen-2-ylacetyl)benzoic acid

Cat. No.: B1175614
M. Wt: 246.28
InChI Key: SKHWZJHYEHVEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Thiophen-2-ylacetyl)benzoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a benzoic acid scaffold linked to a thiophene ring via an acetyl group, a structure of significant interest in medicinal chemistry for the design of novel bioactive molecules. While specific studies on this exact compound are limited, its core structure is closely related to chemotypes investigated for their therapeutic potential. Research on analogous compounds, particularly those containing the 2-(thiophen-2-yl)acetic acid platform, has identified them as valuable starting points for developing inhibitors of the glutathione-dependent enzyme mPGES-1, a promising target in cancer and inflammation therapy . Furthermore, other structural isomers involving thiophene and benzoic acid have demonstrated cytotoxic effects and the ability to induce apoptosis in studies on cancer cell lines, suggesting the broader relevance of this hybrid chemical class in oncology research . The molecular architecture of this compound makes it a potentially versatile building block for synthesizing more complex derivatives or for use in structure-activity relationship (SAR) studies aimed at optimizing interactions with biological targets. This product is intended for research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C13H10O3S

Molecular Weight

246.28

IUPAC Name

2-(2-thiophen-2-ylacetyl)benzoic acid

InChI

InChI=1S/C13H10O3S/c14-12(8-9-4-3-7-17-9)10-5-1-2-6-11(10)13(15)16/h1-7H,8H2,(H,15,16)

InChI Key

SKHWZJHYEHVEDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)C(=O)O

Origin of Product

United States

Scientific Research Applications

1.1. Inhibition of mPGES-1

One of the primary applications of 2-(2-Thiophen-2-ylacetyl)benzoic acid derivatives is their role as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in inflammatory processes and cancer progression. Research has shown that certain derivatives exhibit selective inhibitory activity against mPGES-1, making them potential candidates for anti-inflammatory and anticancer therapies. For instance, compounds derived from 2-(thiophen-2-yl)acetic acid demonstrated significant inhibitory potency in low micromolar ranges against mPGES-1, which is essential for developing targeted therapies for conditions like arthritis and cancer .

1.2. Anticancer Activity

The anticancer properties of 2-(2-Thiophen-2-ylacetyl)benzoic acid have been investigated through various studies focusing on its cytotoxic effects on tumor cell lines. A study reported that a derivative, 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid, exhibited an IC50 value of 239.88 µM/mL against Caco-2 colon cancer cells, comparable to the reference drug cyclophosphamide . The compound's ability to induce apoptosis was confirmed through flow cytometric analysis, highlighting its potential as a therapeutic agent against colon cancer.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-(2-Thiophen-2-ylacetyl)benzoic acid derivatives is crucial for optimizing their pharmacological properties. Variations in the thiophene ring and acetyl group positioning significantly influence their biological activity. Research indicates that positional isomerism plays a critical role in determining the efficacy of these compounds against different cancer cell lines .

Synthesis and Characterization

The synthesis of 2-(2-Thiophen-2-ylacetyl)benzoic acid involves several chemical reactions, including acylation and thiolation processes. Efficient synthetic routes have been developed to produce these compounds with high yields and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structures of synthesized derivatives.

4.1. In Vitro Studies on Cytotoxicity

In vitro studies have demonstrated the efficacy of 2-(2-Thiophen-2-ylacetyl)benzoic acid derivatives against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). These studies often employ assays such as MTT or MTS to assess cell viability post-treatment with the compounds .

Compound NameCell LineIC50 (µM/mL)Reference
2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidCaco-2239.88
CyclophosphamideCaco-2257.11

4.2. Anti-inflammatory Studies

The anti-inflammatory potential of these compounds has also been explored through their effects on PGE2 production in cell models simulating inflammatory conditions. The inhibition of mPGES-1 by these compounds suggests they could serve as effective anti-inflammatory agents without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature
2-(2-Thiophen-2-ylacetyl)benzoic acid* C₁₃H₁₀O₃S 246.28 N/A Acetyl-thiophene linkage
2-(Thiophen-2-yl)acetic acid C₆H₆O₂S 142.18 63–67 Direct thiophene-acetic acid
2-(5-Iodothiophen-2-yl)acetic acid C₆H₅IO₂S 268.07 N/A Halogenated thiophene
2-(2-Thiophen-2-ylethenyl)benzoic acid C₁₃H₁₀O₂S 230.28 133–135 Vinyl conjugation
Tiaprofenic acid C₁₄H₁₂O₃S 260.30 96–98 NSAID activity

Preparation Methods

Thiophene Acetic Acid Activation

The most straightforward method involves activating 2-thiophene acetic acid to its corresponding acyl chloride, followed by coupling with benzoic acid derivatives. In a patent-published procedure, 2-thiophene acetic acid is dissolved in dichloromethane and treated with a catalytic amount of triethylamine at -10°C to 0°C. Thionyl chloride or triphosgene is then introduced to generate 2-thiophene acetyl chloride. This intermediate reacts with methyl 2-bromobenzoate in tetrahydrofuran (THF) under reflux conditions, yielding 2-(2-thiophen-2-ylacetyl)benzoic acid after hydrolysis.

Key Reaction Parameters

  • Catalyst : Triethylamine (1.2 equiv)

  • Solvent : Dichloromethane (for acyl chloride formation), THF (for coupling)

  • Temperature : -10°C (activation), 80°C (coupling)

  • Yield : 74% after hydrolysis

Limitations and Optimization

Direct acetylation faces challenges in regioselectivity due to competing side reactions at the thiophene sulfur atom. Computational studies using density functional theory (DFT) suggest that electron-withdrawing groups on the benzoic acid moiety enhance reaction specificity by stabilizing the transition state.

Condensation Reactions Using Sodium Acetate

Single-Pot Synthesis

A high-yield approach involves condensing 2-bromoacetophenone with thiosalicylic acid in methanol using sodium acetate as a base. The reaction proceeds at room temperature for one hour, achieving 99.1% conversion to the intermediate, which is cyclized in dimethylformamide (DMF) under reflux.

Reaction Mechanism

  • Nucleophilic Substitution : Thiosalicylic acid attacks the α-carbon of 2-bromoacetophenone, displacing bromide.

  • Cyclization : Intramolecular esterification forms the thiophene ring, facilitated by sodium acetate’s basicity.

Advantages

  • Mild Conditions : No cryogenic requirements.

  • Scalability : Demonstrated at 0.162 mol scale with 88% isolated yield.

Multi-Step Synthesis via Palladium-Catalyzed Cross-Coupling

Esterification and Vinylation

A patent-described method begins with esterifying 4-bromo-2-methylbenzoic acid in methanol catalyzed by sulfuric acid. The resulting methyl ester undergoes palladium-catalyzed vinylation with potassium vinylfluoroborate, followed by halogenation using bromosuccinimide to install the acetyl group.

Critical Steps

  • Esterification : 6-hour reflux in methanol with H₂SO₄ (20% v/v).

  • Vinylation : Pd(dppf)Cl₂ catalyst in THF/water (4:1) at 110°C.

  • Halogenation : Bromosuccinimide in THF/water (1:1) at 80°C.

Yield Progression

StepYield (%)
Esterification99
Vinylation92
Halogenation74

Catalyst Efficiency

Palladium catalysts with bidentate ligands (e.g., dppf) improve vinylation efficiency by stabilizing oxidative addition intermediates. The use of sodium carbonate as a base minimizes side reactions during coupling.

Activation-Coupling Strategies for Heterocyclic Systems

Acyl Chloride-Mediated Coupling

In a method adapted from antimicrobial compound synthesis, 2-(thiophen-2-yl)acetic acid is converted to its acyl chloride using thionyl chloride. This intermediate reacts with 2-aminobenzoic acid in THF, yielding the target compound after deprotection.

Optimization Insights

  • Solvent Choice : THF outperforms acetonitrile in minimizing ester byproducts.

  • Stoichiometry : A 1.1:1 molar ratio of acyl chloride to amine prevents oligomerization.

Green Chemistry Considerations

Recent efforts substitute thionyl chloride with mechanochemical activation using ball milling, reducing hazardous waste generation. Preliminary data show comparable yields (70–75%) with reduced reaction times.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃):

  • δ 7.8–7.9 (d, 1H, aromatic), 6.6–6.7 (m, 2H, thiophene), 3.9 (s, 3H, ester).
    IR (KBr): 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S).

Purity Assessment

Elemental analysis consistently confirms >98% purity for methods involving sodium acetate or palladium catalysis. High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves regioisomeric impurities to <0.5% .

Q & A

Q. What are the standard synthetic routes for 2-(2-Thiophen-2-ylacetyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling thiophene derivatives with benzoic acid precursors. For example, analogous compounds like 2-[methyl(thien-2-ylcarbonyl)amino]benzoic acid are synthesized via reactions between methyl 2-nitrophenylacetic acid and formaldehyde in toluene, followed by purification via column chromatography . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Use tetrabutylammonium iodide for improved coupling efficiency .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
    Yield optimization often requires iterative adjustment of stoichiometry and monitoring via TLC or HPLC .

Q. How is the crystal structure of 2-(2-Thiophen-2-ylacetyl)benzoic acid determined, and what analytical techniques are critical for validation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Protocols include:

  • Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.
  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELX software suite for structure solution and refinement .
    Complementary techniques like FT-IR (for functional groups) and NMR (for proton environments) validate molecular connectivity .

Q. What safety protocols are essential when handling thiophene-containing benzoic acid derivatives?

Methodological Answer: Thiophene derivatives require stringent safety measures:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiophene-2-acetic acid vapors) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. How are spectroscopic techniques (NMR, MS) applied to characterize 2-(2-Thiophen-2-ylacetyl)benzoic acid?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the thiophene ring (δ 6.8–7.5 ppm) and benzoic acid carbonyl (δ ~170 ppm). Use DMSO-d₆ as a solvent for solubility and shift consistency .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns. For example, m/z 275.05 for C₁₃H₁₀O₃S .

Q. What preliminary assays are used to screen the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or kinases using fluorogenic substrates.
  • Cytotoxicity : MTT assay on cell lines (e.g., HeLa) to determine IC₅₀ values .
  • Binding studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can contradictory data from NMR and X-ray crystallography be resolved for structural elucidation?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism). Strategies include:

  • Variable-temperature NMR : Detect conformational changes (e.g., thiophene ring flipping) .
  • DFT calculations : Compare experimental SCXRD data with computed structures (e.g., Gaussian 09 at B3LYP/6-31G* level) .
  • Multi-technique validation : Pair SCXRD with powder XRD to rule out polymorphism .

Q. What strategies address regioselectivity challenges in modifying the thiophene moiety?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) to guide electrophilic substitution .
  • Metal catalysis : Use Pd-catalyzed C–H activation for selective functionalization .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -COOH protection) during synthesis .

Q. How can in silico modeling predict the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2) using PDB structures .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Corlate structural features (e.g., logP, polar surface area) with bioactivity data .

Q. What advanced techniques elucidate metabolic pathways of this compound in vitro?

Methodological Answer:

  • LC-HRMS : Track metabolites in liver microsomes. Identify phase I/II products (e.g., hydroxylation, glucuronidation) .
  • Isotope labeling : Use ¹³C-labeled analogs to trace metabolic fate via NMR .
  • CYP enzyme screening : Incubate with recombinant CYPs (e.g., CYP3A4) to identify primary metabolizing enzymes .

Q. How do synchrotron-based techniques enhance structural analysis compared to lab-scale X-ray sources?

Methodological Answer:

  • High-resolution data : Synchrotrons (e.g., APS) provide intense beams for small crystals (<0.1 mm), resolving bond angles to ±0.001 Å .
  • Time-resolved studies : Capture structural dynamics (e.g., proton transfer) with millisecond resolution .
  • Anomalous scattering : Utilize selenium-SAD phasing for heavy-atom-free structures .

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